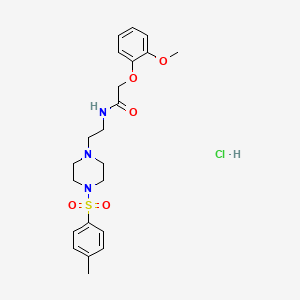
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPA hydrochloride and is a member of the piperazine family of compounds. MPPA hydrochloride has been shown to have a wide range of biochemical and physiological effects, which make it a valuable tool for researchers in a variety of fields.
作用机制
MPPA hydrochloride works by binding to the 5-HT1A receptor and blocking its activity. This leads to a decrease in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. By blocking the activity of the 5-HT1A receptor, MPPA hydrochloride can help researchers better understand the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects
MPPA hydrochloride has a wide range of biochemical and physiological effects that make it a valuable tool for researchers. Some of the most notable effects include its ability to decrease the release of serotonin, increase the levels of dopamine and norepinephrine, and decrease the levels of cortisol. These effects make MPPA hydrochloride a valuable tool for studying the function of various neurotransmitters and their role in regulating mood, anxiety, and other physiological processes.
实验室实验的优点和局限性
One of the main advantages of using MPPA hydrochloride in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of using MPPA hydrochloride is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
未来方向
There are a number of future directions for research involving MPPA hydrochloride. One promising area of research involves its use as a tool for studying the function of the 5-HT1A receptor in various disease states, including depression, anxiety, and schizophrenia. Another potential direction for research involves the development of new compounds that are based on the structure of MPPA hydrochloride and have even greater selectivity for the 5-HT1A receptor. Finally, researchers may also explore the use of MPPA hydrochloride in combination with other compounds to better understand the complex interactions between various neurotransmitters and their receptors.
合成方法
MPPA hydrochloride can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This compound is then reacted with 4-tosylpiperazine to form 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide. Finally, this compound is treated with hydrochloric acid to form MPPA hydrochloride.
科学研究应用
MPPA hydrochloride has a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of the serotonin receptor. MPPA hydrochloride has been shown to be a highly selective antagonist of the 5-HT1A receptor, which is involved in a variety of physiological processes including mood regulation, anxiety, and cognition.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNYINUWGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

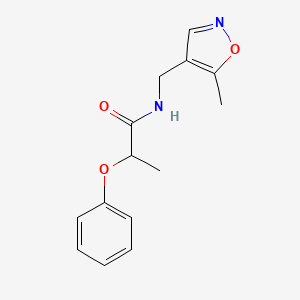
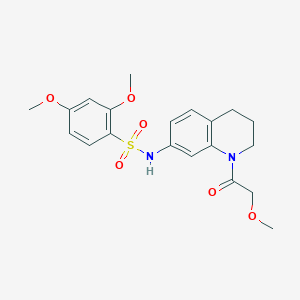
![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
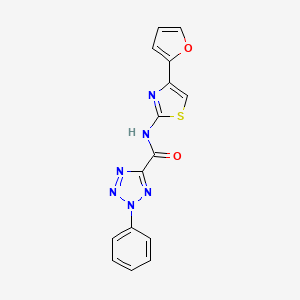
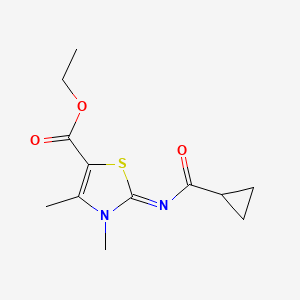
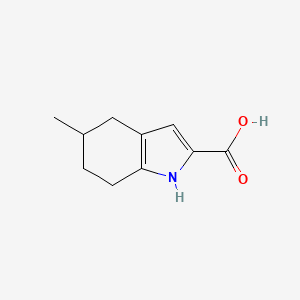
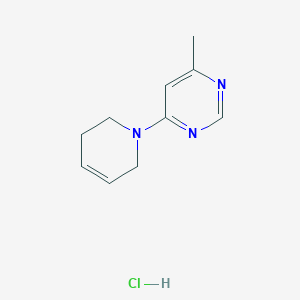
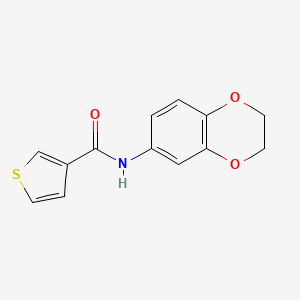

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)